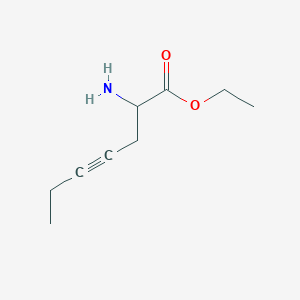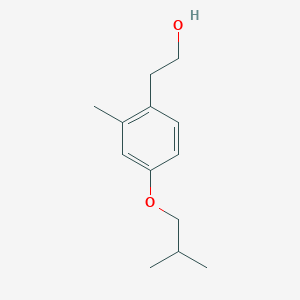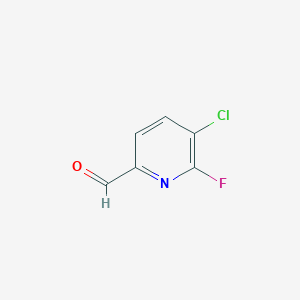![molecular formula C28H31N3O9S B12640220 N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycyl-S-benzyl-L-cysteine](/img/structure/B12640220.png)
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycyl-S-benzyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycyl-S-benzyl-L-cysteine is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, glycine residues, and a benzylated cysteine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycyl-S-benzyl-L-cysteine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Synthesis of the chromen-2-one core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the dimethoxy and methyl groups: The chromen-2-one core is further functionalized by introducing dimethoxy and methyl groups through electrophilic aromatic substitution reactions.
Acetylation: The acetyl group is introduced to the chromen-2-one core using acetic anhydride in the presence of a base.
Coupling with glycine residues: The acetylated chromen-2-one is then coupled with glycine residues using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the benzylated cysteine: Finally, the benzylated cysteine is introduced through a thiol-ene reaction, where the thiol group of cysteine reacts with a benzyl halide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycyl-S-benzyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as thiols or amines replace the benzyl group.
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the glycine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low to moderate temperatures.
Substitution: Thiols, amines; polar aprotic solvents; room temperature to moderate temperatures.
Hydrolysis: Hydrochloric acid, sodium hydroxide; aqueous conditions; elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine-substituted derivatives.
Hydrolysis: Cleaved glycine residues and chromen-2-one derivatives.
Aplicaciones Científicas De Investigación
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycyl-S-benzyl-L-cysteine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycyl-S-benzyl-L-cysteine involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The glycine residues and benzylated cysteine moiety contribute to the compound’s ability to modulate cellular signaling pathways and inhibit the activity of certain enzymes. The overall effect is a reduction in oxidative damage and inflammation, leading to potential therapeutic benefits.
Comparación Con Compuestos Similares
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycyl-S-benzyl-L-cysteine can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities, but differ in their substituents and overall structure.
Peptide conjugates: Compounds that contain peptide residues conjugated to various functional groups, which may have similar or distinct biological activities.
Benzylated cysteine derivatives: These compounds contain the benzylated cysteine moiety and may exhibit similar reactivity and biological properties.
The uniqueness of this compound lies in its combination of the chromen-2-one core, glycine residues, and benzylated cysteine, which together contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C28H31N3O9S |
|---|---|
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
(2R)-3-benzylsulfanyl-2-[[2-[[2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C28H31N3O9S/c1-16-18-9-10-21(38-2)26(39-3)25(18)40-28(37)19(16)11-22(32)29-12-23(33)30-13-24(34)31-20(27(35)36)15-41-14-17-7-5-4-6-8-17/h4-10,20H,11-15H2,1-3H3,(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t20-/m0/s1 |
Clave InChI |
HKIOBLVNVHRRSQ-FQEVSTJZSA-N |
SMILES isomérico |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC(=O)NCC(=O)N[C@@H](CSCC3=CC=CC=C3)C(=O)O |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC(=O)NCC(=O)NC(CSCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-](/img/structure/B12640146.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol](/img/structure/B12640148.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B12640162.png)
![{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene](/img/structure/B12640163.png)
![5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12640165.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12640172.png)
![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12640187.png)
![(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid](/img/structure/B12640196.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12640211.png)

![tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B12640223.png)
